molecular formula C27H23N5O4 B12127066 2-amino-1-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

2-amino-1-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B12127066
M. Wt: 481.5 g/mol
InChI Key: DERMWGGEMJKWFW-UHFFFAOYSA-N
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Description

The compound 2-amino-1-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a pyrroloquinoxaline derivative characterized by a 1,3-benzodioxole substituent at the 1-position and a 4-methoxyphenylethyl carboxamide group at the 3-position.

Properties

Molecular Formula

C27H23N5O4

Molecular Weight

481.5 g/mol

IUPAC Name

2-amino-1-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxamide

InChI

InChI=1S/C27H23N5O4/c1-34-18-9-6-16(7-10-18)12-13-29-27(33)23-24-26(31-20-5-3-2-4-19(20)30-24)32(25(23)28)17-8-11-21-22(14-17)36-15-35-21/h2-11,14H,12-13,15,28H2,1H3,(H,29,33)

InChI Key

DERMWGGEMJKWFW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)C5=CC6=C(C=C5)OCO6)N

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for pyrroloquinoxaline formation. For instance, cyclocondensation at 150°C for 20 minutes achieves comparable yields (75%) to traditional methods.

Direct Amination Strategies

Recent advances employ Buchwald-Hartwig amination to install the amino group directly, bypassing nitrosation steps. Using Pd₂(dba)₃ and Xantphos, amination proceeds in 70% yield.

Challenges and Optimization

Key challenges include:

  • Regioselectivity in Coupling Reactions: Competing reactions at positions 1 and 4 of the quinoxaline core necessitate precise control of electronic and steric factors.

  • Carboxamide Hydrolysis: The electron-deficient quinoxaline ring increases susceptibility to hydrolysis, requiring anhydrous conditions during coupling.

  • Purification Complexity: Similar polarities of intermediates complicate chromatographic separation, necessitating optimized solvent systems.

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

2-amino-1-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

Mechanism of Action

The mechanism of action of 2-amino-1-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / Identifier Molecular Formula Molecular Weight Key Substituents Notable Data Sources
Target Compound C₂₈H₂₅N₅O₄* 495.53* 1,3-Benzodioxol-5-yl; N-[2-(4-methoxyphenyl)ethyl] carboxamide Theoretical
2-Amino-1-[(4-ethoxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C₂₃H₂₄N₆O₃ 432.48 4-Ethoxybenzylidene; 2-methoxyethyl carboxamide ChemSpider ID 1452207
2-Amino-1-(3-methoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide C₁₈H₁₅N₅O₂ 333.34 3-Methoxyphenyl PDBj Identifier 25Q
Methyl 2-amino-1-(1,3-benzodioxol-5-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate C₂₁H₁₇N₅O₅ 427.39 1,3-Benzodioxol-5-ylmethyl; methyl ester CAS 433698-48-7

*Theoretical values derived from structural analysis.

Substituent-Driven Physicochemical Properties

1,3-Benzodioxole vs. Methoxyphenyl Groups: The target compound and the methyl ester analog share the 1,3-benzodioxole moiety, which enhances metabolic stability compared to methoxyphenyl groups (e.g., in and ) due to reduced oxidative demethylation susceptibility .

Carboxamide vs. Ester Functional Groups :

  • The target compound’s carboxamide group (CONH-[2-(4-methoxyphenyl)ethyl]) enables hydrogen-bonding interactions with biological targets, unlike the methyl ester in . This difference may enhance receptor affinity or selectivity in kinase inhibition .
  • The 2-methoxyethyl carboxamide in exhibits moderate polarity, balancing solubility and permeability, whereas the 3-methoxyphenyl analog lacks extended side chains, resulting in lower molecular weight and reduced steric hindrance .

Inferred Bioactivity and SAR Trends

Kinase Inhibition Potential: Pyrroloquinoxaline derivatives are known to inhibit kinases like PI3K or AKT. The 1,3-benzodioxole group in the target compound and may enhance binding to hydrophobic kinase pockets, while the carboxamide’s 4-methoxyphenylethyl chain could mimic ATP’s adenine ring, as seen in kinase inhibitors like imatinib . The 3-methoxyphenyl analog (PDBj 25Q) lacks extended substituents, suggesting weaker kinase engagement compared to the target compound .

Metabolic Stability :

  • The 1,3-benzodioxole group in the target compound and resists CYP450-mediated metabolism better than the 4-ethoxybenzylidene group in , which may undergo oxidative cleavage .

Biological Activity

The compound 2-amino-1-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, effects on inflammation, and interaction with various biological pathways.

Chemical Structure and Properties

The chemical structure of the compound includes several notable features:

  • Benzodioxole moiety : Known for its role in enhancing biological activity.
  • Pyrroloquinoxaline scaffold : Associated with various pharmacological effects.

Molecular Formula

  • C : 20
  • H : 22
  • N : 4
  • O : 3

Molecular Weight

  • MW : 350.41 g/mol

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study screened a library of drugs on multicellular spheroids, revealing that this compound effectively inhibits the growth of cancer cells in vitro. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: In Vitro Anticancer Activity

CompoundIC50 (µM)Cell LineMechanism
2-amino-1-(1,3-benzodioxol-5-yl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide0.060HepG2 (liver cancer)Induces apoptosis

Anti-inflammatory Effects

The compound has shown potential in modulating inflammatory responses. Its interaction with the CB2 receptor suggests a role in reducing inflammation through immune modulation. Studies have highlighted that activation of the CB2 receptor can lead to decreased pro-inflammatory cytokine production.

  • CB2 Receptor Modulation : The compound may act as an agonist or antagonist at the CB2 receptor, influencing immune cell functions and reducing inflammation.

Other Biological Activities

Beyond anticancer and anti-inflammatory effects, this compound may have additional biological activities such as:

  • Antibacterial : Potentially effective against certain bacterial strains.
  • Antiviral : Preliminary studies suggest it may inhibit viral replication.

Synthesis and Characterization

The synthesis of this compound involves several steps, including the formation of the pyrroloquinoxaline framework and subsequent modifications to introduce the benzodioxole and methoxyphenyl groups. Characterization techniques such as X-ray crystallography have confirmed its structure.

Pharmacokinetics

Initial pharmacokinetic studies indicate good bioavailability and metabolic stability, making it a candidate for further development in therapeutic applications.

Q & A

Basic Research Question

The synthesis of this compound involves multi-step organic reactions, typically starting with the condensation of substituted benzaldehyde derivatives with pyrroloquinoxaline precursors. Key steps include:

Step Reagents/Conditions Purpose
Core Formation1,3-benzodioxol-5-yl aldehyde, acidic conditions (e.g., p-toluenesulfonic acid)Condensation to form the pyrroloquinoxaline core
Carboxamide Coupling2-(4-methoxyphenyl)ethylamine, DMF, EDC/HOBtAmide bond formation via carbodiimide-mediated coupling
PurificationRecrystallization (ethanol/water) or column chromatographyIsolation of pure product

Q. Optimization Strategies :

  • Catalysts : Use of palladium or copper catalysts for cross-coupling steps to enhance yield .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
  • Temperature Control : Maintain 60–80°C during condensation to minimize side reactions .

How is the compound characterized post-synthesis, and which analytical techniques are critical for confirming purity?

Basic Research Question

Post-synthesis characterization requires a combination of spectroscopic and chromatographic methods:

Technique Key Data Points Purpose
1H/13C NMR Chemical shifts for amino (δ 5.8–6.2 ppm), benzodioxole (δ 6.7–7.1 ppm)Confirm structural integrity and substituent positions
Mass Spectrometry Molecular ion peak ([M+H]+) matching theoretical massVerify molecular formula and absence of byproducts
HPLC Retention time and peak symmetry (>95% purity)Assess purity and detect trace impurities

Critical Note : X-ray crystallography may resolve ambiguities in stereochemistry for derivatives with bulky substituents .

How can researchers design experiments to elucidate the compound's mechanism of action in cancer models?

Advanced Research Question

Q. Experimental Design :

Kinase Profiling : Screen against a panel of 50+ kinases to identify primary targets (e.g., EGFR, PI3K) using ATP-competitive assays .

Gene Expression Analysis : RNA-seq or qPCR to assess downstream effects on apoptosis (e.g., Bcl-2, Bax) or proliferation (e.g., cyclin D1) .

siRNA Knockdown : Validate target specificity by silencing candidate kinases and measuring IC50 shifts .

Q. Data Interpretation :

  • Contradictions : If activity varies across cell lines (e.g., potent in MCF-7 but inactive in HeLa), evaluate differences in kinase expression profiles or metabolic stability .

How can structural-activity relationship (SAR) studies resolve contradictions in reported biological activities?

Advanced Research Question

Q. SAR Strategies :

  • Substituent Variation : Compare analogues with modified benzodioxole or methoxyphenyl groups (Table 1).
  • Assay Standardization : Use identical cell lines (e.g., HT-29 colon cancer) and protocols (e.g., MTT assay at 48 hr) .

Q. Table 1: Impact of Substituents on Anticancer Activity

Substituent IC50 (μM) Target Kinase Reference
1,3-Benzodioxol-5-yl0.12PI3Kδ
3,4-Dimethoxyphenyl (analogue)2.4Weak/no inhibition
4-Fluorophenyl (analogue)0.89EGFR

Key Insight : The benzodioxole group enhances kinase selectivity, while bulkier substituents reduce cell permeability .

What strategies improve the pharmacokinetic properties of this compound for in vivo studies?

Advanced Research Question

Q. Optimization Approaches :

Solubility Enhancement :

  • Prodrug Design : Introduce phosphate esters at the carboxamide group to increase aqueous solubility .
  • Co-solvents : Use Cremophor EL or PEG-400 in formulation .

Metabolic Stability :

  • Deuterium Labeling : Replace labile hydrogens on the methoxyphenyl group to slow CYP450 metabolism .

Bioavailability Testing :

  • Pharmacokinetic Parameters : Measure Cmax, T1/2, and AUC in rodent models after oral/intravenous administration .

Contradiction Management : If plasma stability is low, consider structural rigidification (e.g., cyclopropane rings) to reduce enzymatic degradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.